molecular formula C6H9NO4 B14254072 (1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one CAS No. 216451-64-8

(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one

Cat. No.: B14254072
CAS No.: 216451-64-8
M. Wt: 159.14 g/mol
InChI Key: JOCFZXBJUDFXQD-SQOUGZDYSA-N
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Description

(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of hydroxyl groups and an oxazabicyclo ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and its structural rigidity make it an interesting candidate for studying enzyme-substrate interactions and protein binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets. The hydroxyl groups and the oxazabicyclo ring system allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazabicyclo derivatives and bicyclic compounds with hydroxyl groups. Examples include:

  • (1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octane
  • (1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-ol

Uniqueness

What sets (1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one apart is its specific stereochemistry and the presence of both hydroxyl groups and an oxazabicyclo ring system. This unique combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

216451-64-8

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C6H9NO4/c8-3-2-1-7-6(10)5(11-2)4(3)9/h2-5,8-9H,1H2,(H,7,10)/t2-,3-,4+,5-/m1/s1

InChI Key

JOCFZXBJUDFXQD-SQOUGZDYSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H](O2)C(=O)N1)O)O

Canonical SMILES

C1C2C(C(C(O2)C(=O)N1)O)O

Origin of Product

United States

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